N-[4-(benzyloxy)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16149892
Molecular Formula: C30H27N5O3S
Molecular Weight: 537.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H27N5O3S |
|---|---|
| Molecular Weight | 537.6 g/mol |
| IUPAC Name | 2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C30H27N5O3S/c1-2-37-26-16-12-25(13-17-26)35-29(23-9-6-18-31-19-23)33-34-30(35)39-21-28(36)32-24-10-14-27(15-11-24)38-20-22-7-4-3-5-8-22/h3-19H,2,20-21H2,1H3,(H,32,36) |
| Standard InChI Key | WZXGNZDIUKCRKE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CN=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₃₀H₂₈N₆O₃S, with a molecular weight of 552.65 g/mol. Its IUPAC name reflects the intricate arrangement of substituents: the 1,2,4-triazole ring is substituted at position 4 with a 4-ethoxyphenyl group, at position 5 with a pyridin-3-yl group, and at position 3 with a sulfanyl bridge connected to an acetamide group. The acetamide’s nitrogen is further bonded to a 4-(benzyloxy)phenyl ring.
Key Structural Features:
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1,2,4-Triazole Core: Known for hydrogen-bonding capacity and metabolic stability, this scaffold is prevalent in medicinal chemistry .
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4-Ethoxyphenyl Group: The ethoxy substituent enhances lipophilicity, potentially improving membrane permeability compared to hydroxyl or methoxy analogs.
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Pyridin-3-yl Group: Introduces hydrogen-bond acceptor sites, often associated with kinase inhibition or receptor modulation.
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Benzyloxyphenyl Acetamide: The benzyloxy group may confer resistance to oxidative metabolism, extending half-life in biological systems.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₈N₆O₃S |
| Molecular Weight | 552.65 g/mol |
| Hydrogen Bond Donors | 2 (triazole NH, acetamide NH) |
| Hydrogen Bond Acceptors | 8 |
| Lipophilicity (LogP) | Estimated ~3.5–4.2 |
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis likely involves multi-step reactions, building on methodologies for analogous triazole-thioacetamides :
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Triazole Ring Formation:
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Cyclocondensation of a thiosemicarbazide precursor with a substituted hydrazine.
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Example: Reaction of 4-ethoxyphenylhydrazine with a pyridin-3-yl-substituted thiourea derivative under acidic conditions.
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Sulfanyl-Acetamide Coupling:
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Purification:
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Recrystallization from ethanol/water mixtures or chromatography on silica gel.
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Critical Reaction Parameters:
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Temperature control (<60°C) to prevent decomposition.
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Anhydrous conditions to avoid hydrolysis of the ethoxy group.
Analytical Characterization
Hypothetical spectroscopic data, inferred from analogs:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.5–8.7 ppm (pyridin-3-yl protons),
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δ 7.2–7.4 ppm (benzyloxy aromatic protons),
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δ 4.5 ppm (OCH₂CH₃ quartet).
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IR (KBr):
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1650 cm⁻¹ (amide C=O stretch),
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1240 cm⁻¹ (C–O–C ether vibration).
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Biological Activity and Mechanism of Action
Hypothesized Pharmacological Profiles
Based on structural analogs, the compound may exhibit:
Antimicrobial Activity:
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Triazole derivatives disrupt microbial cell membranes or inhibit enzymes like dihydrofolate reductase .
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The pyridin-3-yl group could enhance activity against Gram-negative bacteria by improving penetration.
Anti-Inflammatory Effects:
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Ethoxyphenyl groups may inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis.
Mechanism of Action
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Enzyme Inhibition: The triazole core chelates metal ions in enzyme active sites (e.g., zinc-dependent matrix metalloproteinases).
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Receptor Modulation: The pyridine ring may bind to purinergic or serotonin receptors via π-π interactions.
Structure-Activity Relationship (SAR) Insights
Impact of Substituents:
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4-Ethoxyphenyl vs. 4-Chlorophenyl: Ethoxy’s electron-donating nature may reduce oxidative metabolism compared to chloro substituents.
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Pyridin-3-yl vs. Thienyl: Pyridine’s nitrogen enhances hydrogen bonding, potentially increasing target affinity over thiophene .
Table 2: Comparative SAR of Triazole Analogs
| Substituent | Biological Activity Trend |
|---|---|
| 4-Ethoxyphenyl | Improved metabolic stability |
| Pyridin-3-yl | Enhanced kinase inhibition |
| Benzyloxyphenyl | Increased CNS penetration |
Industrial and Research Applications
Pharmaceutical Development:
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Lead compound for kinase inhibitors in oncology.
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Antimicrobial agent targeting multidrug-resistant pathogens.
Material Science:
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Ligand for metal-organic frameworks (MOFs) due to triazole’s chelating ability.
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